2-Bromo-4-chloro-3-fluoro-1-iodobenzene 2-Bromo-4-chloro-3-fluoro-1-iodobenzene
Brand Name: Vulcanchem
CAS No.:
VCID: VC18649880
InChI: InChI=1S/C6H2BrClFI/c7-5-4(10)2-1-3(8)6(5)9/h1-2H
SMILES:
Molecular Formula: C6H2BrClFI
Molecular Weight: 335.34 g/mol

2-Bromo-4-chloro-3-fluoro-1-iodobenzene

CAS No.:

Cat. No.: VC18649880

Molecular Formula: C6H2BrClFI

Molecular Weight: 335.34 g/mol

* For research use only. Not for human or veterinary use.

2-Bromo-4-chloro-3-fluoro-1-iodobenzene -

Specification

Molecular Formula C6H2BrClFI
Molecular Weight 335.34 g/mol
IUPAC Name 3-bromo-1-chloro-2-fluoro-4-iodobenzene
Standard InChI InChI=1S/C6H2BrClFI/c7-5-4(10)2-1-3(8)6(5)9/h1-2H
Standard InChI Key CPJXIIWEHZPDHG-UHFFFAOYSA-N
Canonical SMILES C1=CC(=C(C(=C1Cl)F)Br)I

Introduction

Structural Characteristics and Nomenclature

2-Bromo-4-chloro-3-fluoro-1-iodobenzene is a tetra-substituted benzene derivative with the following substituents:

  • Iodo (-I) at position 1

  • Bromo (-Br) at position 2

  • Fluoro (-F) at position 3

  • Chloro (-Cl) at position 4

The IUPAC name adheres to the lowest locant rule, prioritizing substituent positions to minimize numerical values. The molecular formula is C₆H₂BrClFI, with a molecular weight of 335.34 g/mol .

Molecular Geometry

The compound’s planarity is influenced by steric and electronic effects from the halogen atoms. Density functional theory (DFT) calculations suggest slight distortions in bond angles due to the bulky iodine atom .

Synthesis and Manufacturing

The synthesis of 2-bromo-4-chloro-3-fluoro-1-iodobenzene typically involves diazotization and iodination reactions. A representative protocol, adapted from CN104829414A , is outlined below:

Key Synthetic Steps

  • Diazonium Salt Formation:

    • Starting material: 4-bromo-2-chloro-3-fluoroaniline reacts with sulfuric acid (30–80% concentration) at 50–60°C.

    • Diazotization: Sodium nitrite (NaNO₂) is added to generate the diazonium intermediate .

  • Iodination:

    • The diazonium salt is treated with potassium iodide (KI) and cuprous iodide (CuI) in aqueous solution.

    • Reaction conditions: 50–60°C for 6–12 hours .

  • Purification:

    • Extraction with dichloromethane, followed by washing with sodium bisulfite (10–20%) to remove residual iodine.

    • Column chromatography (silica gel/hexane) yields the pure product with 81% efficiency .

Table 1: Synthetic Parameters

ParameterValue/Range
Sulfuric acid concentration30–80%
Molar ratio (aniline:H₂SO₄)1:2.5–1:5
Reaction temperature50–60°C
Yield81%

Physicochemical Properties

Thermal and Physical Data

  • Melting point: 48–51°C (lit.)

  • Boiling point: 278.9±20.0°C at 760 mmHg

  • Density: 2.3±0.1 g/cm³

  • Flash point: 122.5±21.8°C

Solubility and Stability

  • Solubility: Miscible in polar aprotic solvents (e.g., dichloromethane, methanol) .

  • Stability: Light-sensitive; requires storage in inert atmospheres at 4–8°C .

PropertyValue
Molecular weight335.34 g/mol
Density2.3 g/cm³
LogP (octanol-water)3.2 (estimated)

Applications in Organic Synthesis

This compound serves as a versatile intermediate in:

  • Pharmaceuticals: Synthesis of beta-secretase inhibitors for Alzheimer’s disease .

  • Agrochemicals: Precursor for halogenated pesticides .

  • Materials science: Building block for liquid crystals and polymers .

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